

An In-depth Technical Guide to 2,4-Dibromonicotinaldehyde

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Compound of Interest

Compound Name: 2,4-Dibromonicotinaldehyde

Cat. No.: B143921

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromonicotinaldehyde, a halogenated pyridine derivative, is a versatile building block in organic synthesis with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery. The strategic positioning of two bromine atoms and an aldehyde group on the pyridine ring offers multiple reaction sites for the generation of diverse molecular architectures. This document aims to serve as a valuable resource for researchers by consolidating key technical data, outlining a putative synthetic protocol, and exploring the prospective utility of this compound in the development of novel therapeutic agents.

Chemical and Physical Properties

2,4-Dibromonicotinaldehyde, with the CAS number 128071-91-0, is a solid at room temperature.^[1] Its chemical structure consists of a pyridine ring substituted with two bromine atoms at positions 2 and 4, and a formyl (aldehyde) group at position 3. The presence of the electron-withdrawing bromine atoms and the aldehyde group significantly influences the reactivity of the pyridine ring.

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while the molecular formula and weight are well-established,

experimental data for properties such as melting and boiling points are not readily available in the public domain. The data for related compounds are provided for comparative purposes.

Property	Value	Reference
CAS Number	128071-91-0	[1][2][3]
Molecular Formula	C ₆ H ₃ Br ₂ NO	[2][3]
Molecular Weight	264.90 g/mol	[2][3]
Synonyms	2,4-Dibromopyridine-3-carboxaldehyde	[1]
Physical Form	Solid	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Comparative Data for Related Compounds:

Compound	Melting Point (°C)	Boiling Point (°C)
5-Bromonicotinaldehyde	98-102	
2,4-Dichlorophenoxyacetic acid	138	160 @ 4 mmHg[4]
2,4-Dinitrobenzaldehyde	66-70	190 @ 10 mmHg[5]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2,4-Dibromonicotinaldehyde** is not extensively documented in publicly accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles and synthetic methods for analogous compounds.

Putative Synthetic Protocol: Directed Ortho-Metalation and Bromination

A potential strategy for the synthesis of **2,4-Dibromonicotinaldehyde** could involve a multi-step process starting from 3-pyridinecarboxaldehyde (nicotinaldehyde). This approach would leverage directed ortho-metalation to introduce the bromine atoms at the desired positions.

Experimental Protocol:

- **Protection of the Aldehyde:** The aldehyde group of nicotinaldehyde is first protected to prevent its reaction in subsequent steps. This can be achieved by reacting it with an appropriate protecting group, such as ethylene glycol in the presence of an acid catalyst, to form a cyclic acetal.
- **Directed Ortho-Metalation and Bromination at C4:** The nitrogen atom of the pyridine ring can direct lithiation to the C4 position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium intermediate is then quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br_2), to introduce the first bromine atom.
- **Second Directed Ortho-Metalation and Bromination at C2:** The protected 4-bromonicotinaldehyde can then undergo a second directed ortho-metalation. The directing group in this step would be the acetal, which can direct lithiation to the C2 position. Subsequent quenching with a bromine source will yield the 2,4-dibrominated product.
- **Deprotection:** The final step involves the removal of the protecting group from the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis to regenerate the aldehyde, yielding **2,4-Dibromonicotinaldehyde**.



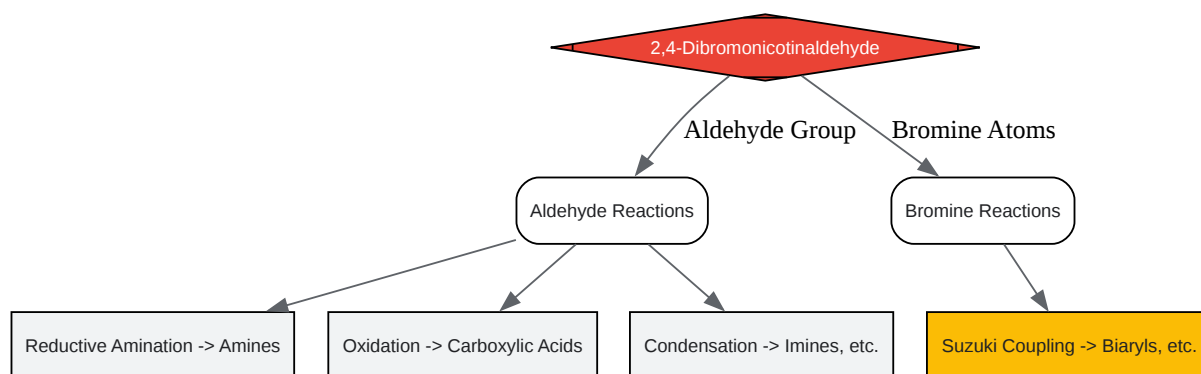
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Putative Synthetic Workflow for **2,4-Dibromonicotinaldehyde**.

Reactivity and Potential for Further Functionalization

The chemical structure of **2,4-Dibromonicotinaldehyde** offers several avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

- **Aldehyde Group:** The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form amines, oxidation to carboxylic acids, and participation in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations).
- **Bromine Atoms:** The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^{[6][7][8][9][10]} This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2 and 4 positions of the pyridine ring, enabling the creation of large and diverse chemical libraries for drug screening.



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Key Reaction Pathways for **2,4-Dibromonicotinaldehyde**.

Applications in Medicinal Chemistry and Drug Development

While direct biological activity data for **2,4-Dibromonicotinaldehyde** is scarce, its structural motifs are present in numerous biologically active compounds. The pyridine core is a well-established scaffold in medicinal chemistry, and the presence of bromine atoms can enhance biological activity and modulate pharmacokinetic properties.[\[11\]](#)

Potential as a Scaffold for Bioactive Molecules

Derivatives of substituted nicotin-aldehydes and nicotinic acids have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[\[12\]\[13\]\[14\]\[15\]\[16\]](#) For instance, certain nicotinic acid derivatives have shown potential as anti-inflammatory agents.[\[13\]](#) The aldehyde functionality in **2,4-Dibromonicotinaldehyde** provides a synthetic entry point to a variety of heterocyclic systems known to possess medicinal value.

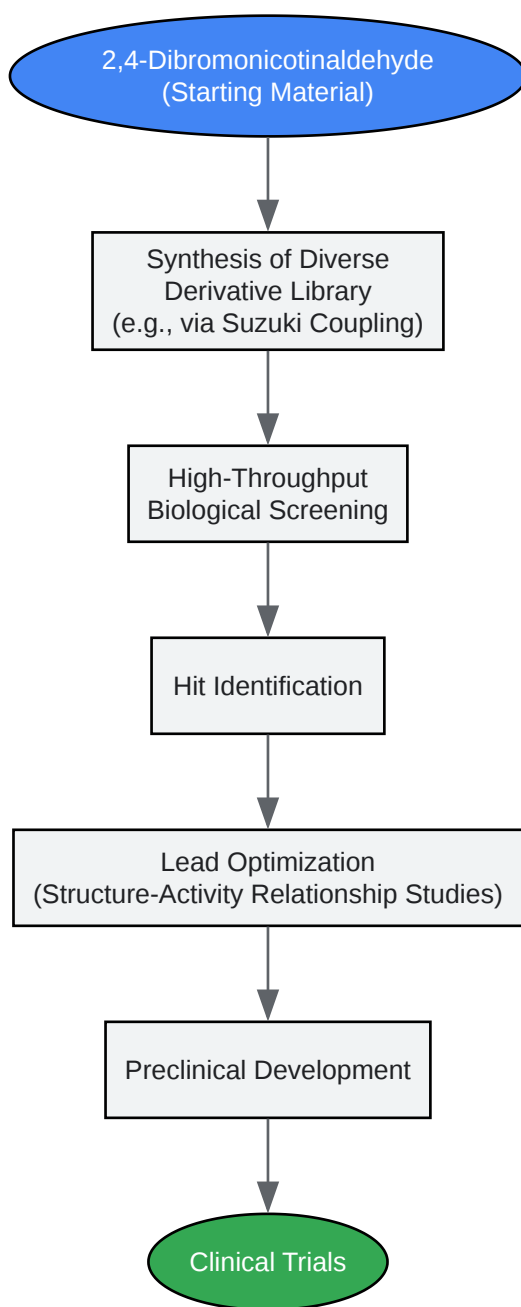
Role in the Synthesis of Kinase Inhibitors

The biaryl structures that can be generated from **2,4-Dibromonicotinaldehyde** via Suzuki coupling are common features in many kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the substituents at the 2 and 4 positions of the pyridine ring makes this compound an attractive starting material for the development of novel kinase inhibitor libraries.

Exploration of Antimicrobial and Other Therapeutic Areas

Brominated compounds, in general, have been explored for their antimicrobial properties.[\[11\]](#) Cinnamaldehyde derivatives, which share the α,β -unsaturated aldehyde motif that can be formed from nicotin-aldehydes, have been investigated as antimicrobial agents that inhibit bacterial cell division.[\[17\]](#) Furthermore, various nicotine analogs and derivatives have been synthesized and evaluated for their potential as ligands for neuronal nicotinic acetylcholine receptors and as pharmacotherapies for smoking cessation.[\[18\]\[19\]](#)

The general workflow for leveraging a building block like **2,4-Dibromonicotinaldehyde** in a drug discovery program is outlined below.



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References

- 1. cymitquimica.com [cymitquimica.com]
- 2. bldpharm.com [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrobenzaldehyde | 528-75-6 [m.chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Account Suspended [tethyschemical.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]
- 15. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against *Acinetobacter baumannii* through the inhibition of cell division [frontiersin.org]
- 18. Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
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